Naphthalene, 1-(2,2-dimethylcyclopropyl)-
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Overview
Description
Naphthalene, 1-(2,2-dimethylcyclopropyl)- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a naphthalene core substituted with a 2,2-dimethylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(2,2-dimethylcyclopropyl)- typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of naphthalene with a suitable cyclopropylating agent under controlled conditions. For example, the reaction can be carried out using a cyclopropyl halide in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-(2,2-dimethylcyclopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the naphthalene ring can be substituted at different positions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sulfuric acid for sulfonation or aluminum chloride for Friedel-Crafts acylation are employed.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthalenes depending on the specific reaction conditions
Scientific Research Applications
Naphthalene, 1-(2,2-dimethylcyclopropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Naphthalene, 1-(2,2-dimethylcyclopropyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, simpler in structure without the cyclopropyl group.
1,2-Dimethylnaphthalene: Another derivative with methyl groups instead of the cyclopropyl group.
Anthracene: A similar polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
Naphthalene, 1-(2,2-dimethylcyclopropyl)- is unique due to the presence of the 2,2-dimethylcyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
40237-66-9 |
---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(2,2-dimethylcyclopropyl)naphthalene |
InChI |
InChI=1S/C15H16/c1-15(2)10-14(15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10H2,1-2H3 |
InChI Key |
UTMOTEVUUAUTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
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